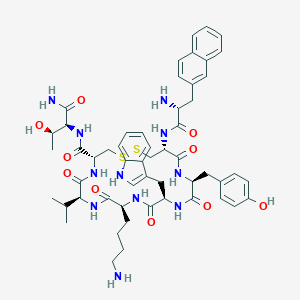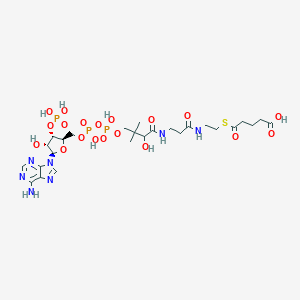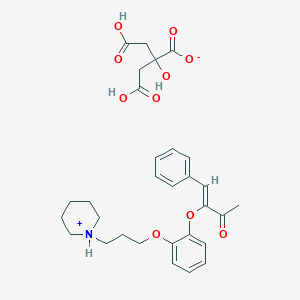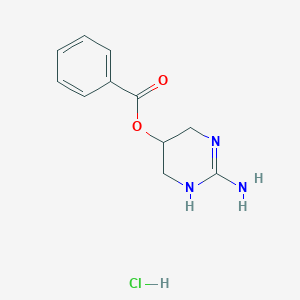
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)urea, commonly known as MNSU, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MNSU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
作用机制
MNSU exerts its biological effects by inhibiting the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. MNSU has been shown to selectively inhibit certain isoforms of carbonic anhydrase, making it a potential therapeutic agent for the treatment of various diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
MNSU has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by MNSU leads to a decrease in the production of aqueous humor, making it a potential treatment for glaucoma. Additionally, MNSU has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
MNSU has several advantages and limitations for lab experiments. One of the main advantages of MNSU is its high purity, which makes it suitable for use in various organic synthesis reactions. However, MNSU is relatively expensive compared to other reagents, which can limit its use in large-scale reactions.
未来方向
There are several future directions for research on MNSU. One potential direction is the synthesis of novel MNSU derivatives with improved selectivity for certain isoforms of carbonic anhydrase. Additionally, MNSU could be used as a building block in the synthesis of novel metal-organic frameworks with potential applications in gas storage and separation. Finally, further research is needed to fully understand the biochemical and physiological effects of MNSU, which could lead to the development of new therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of MNSU involves the reaction of 4-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield MNSU. This method is relatively simple and yields high purity MNSU.
科学研究应用
MNSU has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. MNSU has been used as a reagent in the synthesis of various compounds such as benzimidazoles, ureas, and carbamates. Additionally, MNSU has been used as a building block in the synthesis of novel materials such as metal-organic frameworks.
属性
CAS 编号 |
107410-59-3 |
|---|---|
分子式 |
C14H13N3O5S |
分子量 |
335.34 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C14H13N3O5S/c1-10-2-8-13(9-3-10)23(21,22)16-14(18)15-11-4-6-12(7-5-11)17(19)20/h2-9H,1H3,(H2,15,16,18) |
InChI 键 |
OYXKERRSGYRTKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)










